molecular formula C16H19N3O2S B12499013 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiomorpholin-4-yl)propan-1-one

3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiomorpholin-4-yl)propan-1-one

Cat. No.: B12499013
M. Wt: 317.4 g/mol
InChI Key: UBNOQMUUZJPOJZ-UHFFFAOYSA-N
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Description

3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiomorpholin-4-yl)propan-1-one is a heterocyclic compound that features a unique combination of an oxadiazole ring and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiomorpholin-4-yl)propan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiomorpholin-4-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiomorpholin-4-yl)propan-1-one involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, or it may inhibit specific enzymes involved in metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiomorpholin-4-yl)propan-1-one is unique due to the presence of both the oxadiazole ring and the thiomorpholine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H19N3O2S

Molecular Weight

317.4 g/mol

IUPAC Name

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-thiomorpholin-4-ylpropan-1-one

InChI

InChI=1S/C16H19N3O2S/c1-12-4-2-3-5-13(12)16-17-14(21-18-16)6-7-15(20)19-8-10-22-11-9-19/h2-5H,6-11H2,1H3

InChI Key

UBNOQMUUZJPOJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)N3CCSCC3

Origin of Product

United States

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